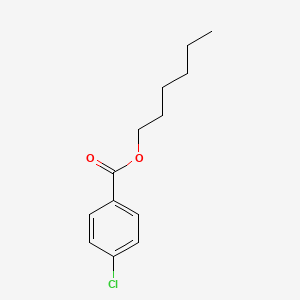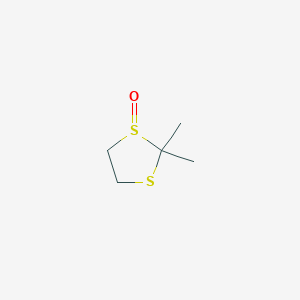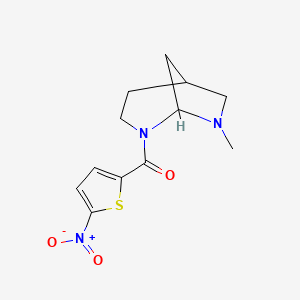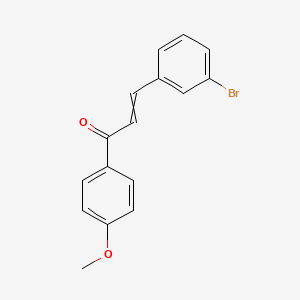
N~1~-(2-Aminophenyl)-2,2,3,3,4,4-hexafluoropentanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(2-Aminophenyl)-2,2,3,3,4,4-hexafluoropentanediamide is a synthetic organic compound characterized by the presence of an aminophenyl group and a hexafluoropentanediamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Aminophenyl)-2,2,3,3,4,4-hexafluoropentanediamide typically involves the reaction of 2-aminophenylamine with hexafluoropentanediamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of N1-(2-Aminophenyl)-2,2,3,3,4,4-hexafluoropentanediamide may involve a continuous flow process to ensure consistent quality and yield. The use of advanced catalytic systems and automated reactors can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(2-Aminophenyl)-2,2,3,3,4,4-hexafluoropentanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminophenyl group can participate in nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Common reagents used in the reactions of N1-(2-Aminophenyl)-2,2,3,3,4,4-hexafluoropentanediamide include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
N~1~-(2-Aminophenyl)-2,2,3,3,4,4-hexafluoropentanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of N1-(2-Aminophenyl)-2,2,3,3,4,4-hexafluoropentanediamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s fluorinated moiety enhances its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzamide derivatives: These compounds share the aminophenyl group and exhibit similar biological activities.
Hexafluoropentanediamide analogs: Compounds with similar fluorinated moieties that are used in various chemical and industrial applications.
Uniqueness
Its high fluorine content enhances its stability and reactivity, making it a valuable compound in research and industry .
Propriétés
Numéro CAS |
60351-78-2 |
|---|---|
Formule moléculaire |
C11H9F6N3O2 |
Poids moléculaire |
329.20 g/mol |
Nom IUPAC |
N'-(2-aminophenyl)-2,2,3,3,4,4-hexafluoropentanediamide |
InChI |
InChI=1S/C11H9F6N3O2/c12-9(13,7(19)21)11(16,17)10(14,15)8(22)20-6-4-2-1-3-5(6)18/h1-4H,18H2,(H2,19,21)(H,20,22) |
Clé InChI |
HODQKESLBZTKNZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N)NC(=O)C(C(C(C(=O)N)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{[1-(2,2,2-Trifluoroethoxy)cyclopropyl]ethynyl}benzene](/img/structure/B14610721.png)
![1-(3-Fluorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14610729.png)

![3-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]chromen-4-one](/img/structure/B14610744.png)

![N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride](/img/structure/B14610752.png)
![2-[(Trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B14610763.png)



![9H-Carbazol-3-amine, N-[(4-bromophenyl)methylene]-](/img/structure/B14610780.png)
